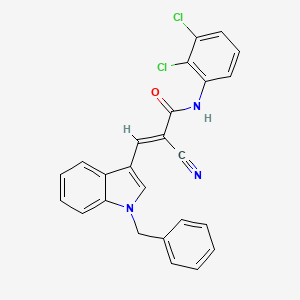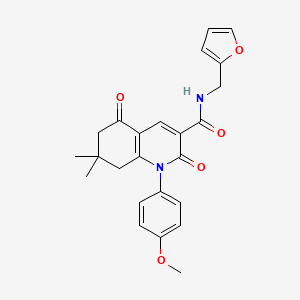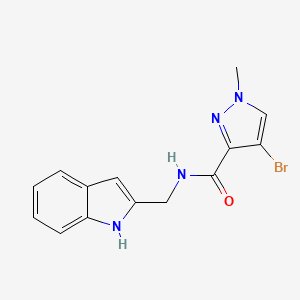![molecular formula C10H10N6O5 B10896542 1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B10896542.png)
1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes a nitro group, a pyrazole ring, and a carboxylic acid group
準備方法
The synthesis of 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Acetylation: The acetyl group can be added through acetylation reactions using acetic anhydride or acetyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced reaction conditions to enhance efficiency.
化学反応の分析
1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as the nitro group or the acetyl group.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and water. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Biological Research: The compound can be used as a probe or reagent in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound may find use in various industrial processes, such as catalysis and chemical synthesis, due to its reactivity and functional groups.
作用機序
The mechanism of action of 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The nitro group and pyrazole ring may play key roles in binding to target molecules and exerting biological effects.
類似化合物との比較
1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-Methyl-4-nitro-1H-pyrazole:
4-Nitro-1H-pyrazole-5-carboxylic acid: This compound lacks the methyl and acetyl groups, which may affect its biological activity and chemical properties.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid:
The uniqueness of 1-METHYL-4-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-5-CARBOXYLIC ACID lies in its combination of functional groups, which provide a balance of reactivity, stability, and potential biological activity.
特性
分子式 |
C10H10N6O5 |
|---|---|
分子量 |
294.22 g/mol |
IUPAC名 |
2-methyl-4-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H10N6O5/c1-14-9(10(18)19)7(3-11-14)13-8(17)5-15-4-6(2-12-15)16(20)21/h2-4H,5H2,1H3,(H,13,17)(H,18,19) |
InChIキー |
BMIOBAAOVALMBD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-butylurea](/img/structure/B10896466.png)
![6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896483.png)
![4-[5-[(2,4-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896491.png)
![N-(butan-2-yl)-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896493.png)
![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896516.png)
![4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896518.png)
![N'-[(Z)-naphthalen-2-ylmethylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B10896525.png)
![2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10896529.png)
![5-[(4-{(1E)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10896537.png)

methanone](/img/structure/B10896557.png)

![N-(2-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10896563.png)
